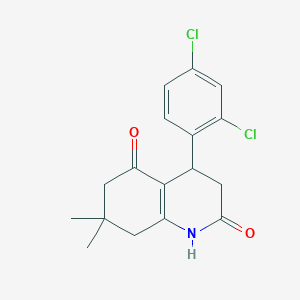![molecular formula C12H14F3NO3S B4436905 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine](/img/structure/B4436905.png)
1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine
Overview
Description
1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine, also known as TFMSPP, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide-based molecule that has been used for various applications in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine is not fully understood, but it is believed to involve the binding of the molecule to the active site of the enzyme or receptor. This binding can prevent the substrate from binding to the enzyme or receptor, thereby inhibiting its activity. 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine has been shown to have a high affinity for carbonic anhydrase IX and acetylcholinesterase, which may explain its potent inhibitory effects on these enzymes.
Biochemical and Physiological Effects:
1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to improve cognitive function in animal models. 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine has been found to have a low toxicity profile, with no significant adverse effects reported in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine is its potent inhibitory effects on enzymes and receptors. This makes it a valuable tool for studying the role of these molecules in various biological processes. However, one limitation of 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine is its low solubility in aqueous solutions, which can make it difficult to use in some experimental settings. Additionally, the synthesis process for 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine is relatively complex, which can limit its availability for some researchers.
Future Directions
There are several future directions for research involving 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of interest is the exploration of 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine as a potential therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine and its effects on various biological processes.
Scientific Research Applications
1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine has been widely used in scientific research due to its ability to inhibit various enzymes and receptors. It has been found to be a potent inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer. 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.
properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3S/c13-12(14,15)19-10-4-6-11(7-5-10)20(17,18)16-8-2-1-3-9-16/h4-7H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILNXSNIHJYAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(4-tert-butylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4436829.png)

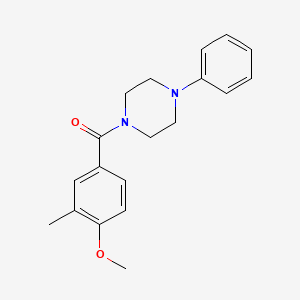
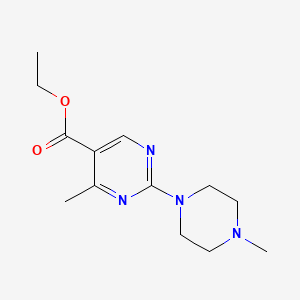
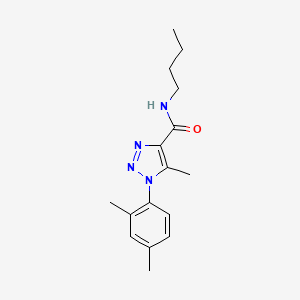
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4436864.png)
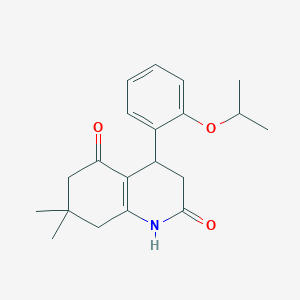
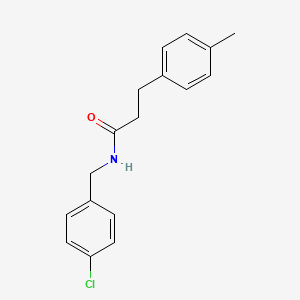
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide](/img/structure/B4436887.png)
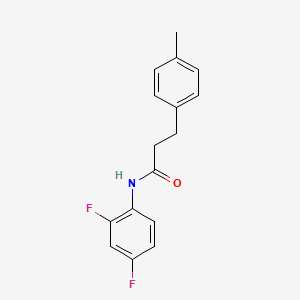
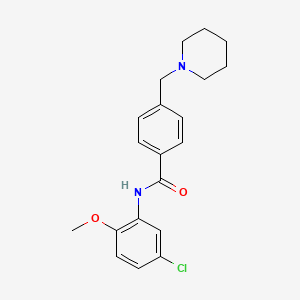
![methyl 2-{[(1-benzyl-4-piperidinyl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4436911.png)

